Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate
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Overview
Description
Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate is an organic compound with the molecular formula C6H12O5S It is a derivative of propanoic acid and features a methylsulfonyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate typically involves the esterification of 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The presence of the methylsulfonyl group enhances its reactivity and allows it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-(methylsulfonyl)propanoate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 3-methoxysalicylate
Uniqueness
Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate is unique due to the presence of both a hydroxyl group and a methylsulfonyl group on the same carbon atom. This structural feature imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H12O5S |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-methyl-3-methylsulfonylpropanoate |
InChI |
InChI=1S/C6H12O5S/c1-6(8,5(7)11-2)4-12(3,9)10/h8H,4H2,1-3H3 |
InChI Key |
NOHFWGNKYJMBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C)(C(=O)OC)O |
Origin of Product |
United States |
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